![molecular formula C15H24N2O2 B7515593 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B7515593.png)
1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one, also known as CPP-115, is a synthetic compound that belongs to the family of pyrrolidin-2-one derivatives. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in regulating brain activity, and its deficiency has been associated with various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for the treatment of these disorders.
Mécanisme D'action
1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one increases the levels of GABA in the brain, which in turn leads to a reduction in brain activity and a calming effect on the nervous system.
Biochemical and physiological effects:
1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in GABA levels in the brain, a reduction in seizure activity, a reduction in anxiety-like behavior, and an antidepressant-like effect.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one in lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This allows for precise control over the levels of GABA in the brain and reduces the risk of off-target effects. However, one limitation of using 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one. One area of interest is the development of more potent and selective GABA transaminase inhibitors that can be used to treat a wider range of neurological disorders. Another area of interest is the investigation of the long-term effects of 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one on brain function and behavior. Additionally, the potential use of 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one as an adjunct therapy for other neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Méthodes De Synthèse
1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one can be synthesized using a multistep process that involves the reaction of various chemicals such as cyclopropylamine, 3,5-dimethylpiperidin-1-ylcarboxylic acid, and ethyl chloroformate. The final product is obtained after purification and crystallization steps.
Applications De Recherche Scientifique
1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one has been extensively studied in preclinical models of epilepsy, anxiety, and depression. In these studies, 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one has been shown to increase the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety-like behavior. 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one has also been shown to have antidepressant-like effects in animal models of depression.
Propriétés
IUPAC Name |
1-cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10-5-11(2)8-16(7-10)15(19)12-6-14(18)17(9-12)13-3-4-13/h10-13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTFRZUAGZKIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.